2,3-Bis(3-Methoxyphenyl)Quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)26-2)24-20-12-4-3-11-19(20)23-21/h3-14H,1-2H3 |
InChI Key |
ITCIMZSMEKXXFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)OC |
Origin of Product |
United States |
The Enduring Significance of the Quinoxaline Heterocyclic Scaffold in Chemical Sciences
The quinoxaline (B1680401) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of therapeutic agents. encyclopedia.pub Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in the chemical sciences. Quinoxaline derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. encyclopedia.pubthieme-connect.com This broad range of bioactivity has made the quinoxaline nucleus a focal point for synthetic chemists and drug discovery programs. researchgate.net
The mechanism of action for these compounds is often attributed to their ability to intercalate with DNA, inhibit crucial enzymes, or modulate signaling pathways within cells. nih.gov For instance, certain quinoxaline derivatives have been identified as potent inhibitors of kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer. nih.gov The inherent bioactivity of the quinoxaline core, coupled with the potential for diverse functionalization at its various positions, allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for the design of new drugs.
Synthetic Methodologies for 2,3 Bis 3 Methoxyphenyl Quinoxaline and Analogues
Cyclocondensation Reactions
The cornerstone of quinoxaline (B1680401) synthesis lies in the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This fundamental approach has been refined and adapted over the years, leading to highly efficient and versatile methods for the preparation of a diverse range of quinoxaline derivatives.
Hinsberg Condensation of 1,2-Diketones with 1,2-Diamines
First reported in 1884, the Hinsberg condensation remains a widely utilized and classical method for synthesizing quinoxalines. encyclopedia.pubnih.gov This reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as an α-diketone. encyclopedia.pubnih.gov The synthesis of 2,3-disubstituted quinoxalines, including analogues of 2,3-Bis(3-Methoxyphenyl)Quinoxaline, is commonly achieved through this method by heating the reactants in a suitable solvent, often for several hours. arkat-usa.org While effective, traditional Hinsberg conditions can sometimes lead to lower yields, ranging from 34–85%. arkat-usa.org
The general reaction involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, which can be facilitated by heating in a solvent. arkat-usa.org For instance, the reaction of o-phenylenediamine with benzil (B1666583) derivatives in refluxing ethanol (B145695) with acetic acid is a common procedure. scielo.org.za The mechanism proceeds through the initial formation of an intermediate via condensation, which then undergoes intramolecular cyclization to form the quinoxaline ring. lookchem.com
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| o-phenylenediamine, 1,2-dicarbonyl compound | Heating in solvent | 2,3-disubstituted quinoxaline | 34-85% arkat-usa.org |
| o-phenylenediamine, benzil derivatives | Refluxing ethanol, acetic acid | Substituted quinoxalines | Data not available |
One-Pot Synthetic Strategies for Quinoxaline Derivatives
To improve efficiency and simplify procedures, one-pot synthetic strategies have been developed. These methods often involve the in-situ generation of the 1,2-dicarbonyl compound followed by condensation with the 1,2-diamine. For example, quinoxalines can be synthesized in a one-pot reaction from benzyl (B1604629) ketones and aromatic 1,2-diamines. organic-chemistry.org Another approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the corresponding carbonyl and 1,2-diaminobenzene intermediates are generated in situ. nih.gov This method offers the advantage of not requiring external redox reagents and produces water as the only byproduct. nih.gov
One-pot syntheses of N-heterocycle-fused quinoxalines have also been reported using dimethyl sulfoxide (B87167) (DMSO) as both a reactant and a solvent. acs.org Furthermore, a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by copper, yields quinoxalines in good yields. organic-chemistry.org These one-pot procedures often provide access to a wide range of structurally diverse quinoxalines under mild conditions. organic-chemistry.org
Catalytic Approaches in Quinoxaline Synthesis
The development of catalytic systems has significantly advanced the synthesis of quinoxalines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Metal-Catalyzed Protocols (e.g., Iodine, Copper Sulfate (B86663), Palladium)
A variety of transition metals have been employed as catalysts in quinoxaline synthesis. bohrium.comrsc.org First-row transition metals like iron, cobalt, copper, nickel, and zinc are attractive due to their abundance and low toxicity. bohrium.com For instance, copper sulfate (CuSO₄·5H₂O) has been used to catalyze the condensation of o-arenediamines with bis-aryl α-hydroxyketones. scielo.org.za Similarly, palladium catalysts have been utilized in one-pot syntheses of quinoxalines. bohrium.com
Iodine has also proven to be an effective catalyst for the cyclocondensation of 1,2-dicarbonyl compounds with substituted o-phenylenediamines in solvents like DMSO or acetonitrile. nih.govarkat-usa.org This method is often carried out under mild conditions and provides good yields of the desired quinoxaline products. nih.gov
| Catalyst | Reactants | Key Features |
|---|---|---|
| Iron complexes | 2-nitroanilines, vicinal diols | One-pot, transfer hydrogenation, no external redox agents. nih.gov |
| Copper sulfate (CuSO₄·5H₂O) | o-arenediamines, bis-aryl α-hydroxyketones | Efficient condensation. scielo.org.za |
| Palladium | Various | Used in one-pot syntheses. bohrium.com |
| Iodine | 1,2-dicarbonyl compounds, o-phenylenediamines | Mild conditions, good yields. nih.govarkat-usa.org |
| Nickel bromide/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Inexpensive and simple system. organic-chemistry.org |
Organocatalytic and Metal-Free Methods (e.g., Phenol-Catalyzed)
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for quinoxaline synthesis to address concerns about the cost and toxicity of metal catalysts. nih.gov Organocatalysts, such as nitrilotris(methylenephosphonic acid), have been shown to be effective in catalyzing the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, offering high yields and short reaction times. nih.gov
Bio-inspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Elemental sulfur has also been used to mediate a catalyst-free reaction of sulfoxonium ylides with o-phenylenediamines to produce quinoxaline derivatives in good yields. organic-chemistry.org These metal-free approaches represent a greener and more sustainable alternative for the synthesis of this important class of heterocycles. nih.gov
Enhanced Reaction Conditions and Techniques
To further improve the efficiency and environmental friendliness of quinoxaline synthesis, various enhanced reaction conditions and techniques have been explored. Microwave irradiation has been shown to significantly accelerate the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often leading to higher yields in shorter reaction times compared to conventional heating. arkat-usa.orgijiset.com
The use of green solvents, such as water or ethanol, is another important aspect of modern synthetic strategies. nih.govnih.gov For example, the Hinsberg reaction has been successfully carried out in water at a slightly elevated temperature, allowing for rapid product isolation by simple filtration. lookchem.com Additionally, solvent-free reaction conditions have been developed, further reducing the environmental impact of the synthesis. encyclopedia.pub The application of ultrasound has also been reported as an economical and practical technique for the synthesis of 2,3-diphenyl quinoxaline, resulting in high yields and short reaction times. ijiset.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtsijournals.com This approach has been successfully applied to the synthesis of various quinoxaline derivatives. nih.govjocpr.com
One notable application involves the synthesis of 2,3-bis(3-methoxyphenoxy)quinoxaline. udayton.edu While the yield for this specific compound was reported as 14%, the use of microwave irradiation represents an effective method for this type of nucleophilic aromatic substitution (NAS) reaction, which is often challenging to achieve. udayton.edu The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring facilitates this reaction. udayton.edu
Microwave-assisted synthesis can often be performed in a solvent-free environment, further enhancing its green credentials. nih.govudayton.edu For instance, the condensation of o-phenylenediamines with dicarbonyl compounds to form quinoxalines has been achieved in minutes with good yields under microwave irradiation without the use of solvents or catalysts. nih.govtsijournals.com
Table 1: Examples of Microwave-Assisted Quinoxaline Synthesis
| Reactants | Product | Conditions | Yield (%) | Reference |
| o-Phenylenediamine, Benzil | 2,3-Diphenylquinoxaline (B159395) | Microwave, 60 seconds, 160W | - | tsijournals.com |
| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | 2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine | MgBr2·OEt2, Microwave | 94% | jocpr.com |
| 2,3-Dichloroquinoxaline (B139996), 3-Methoxyphenol | 2,3-Bis(3-methoxyphenoxy)quinoxaline | Microwave | 14% | udayton.edu |
Ultrasound Irradiation for Reaction Acceleration
Ultrasound irradiation is another alternative energy source that can enhance reaction rates in organic synthesis. This technique, known as sonochemistry, promotes reactions through acoustic cavitation, leading to the formation, growth, and implosive collapse of bubbles in the reaction medium. scielo.br
The synthesis of quinoxaline derivatives has been shown to be significantly accelerated by ultrasound. scielo.briaea.org A notable advantage of this method is the ability to conduct reactions at room temperature, avoiding the need for high-energy refluxing conditions. scielo.br For example, the condensation of benzil and o-phenylenediamine in ethanol under ultrasound irradiation at room temperature resulted in a 98% yield in just 60 minutes. scielo.br In contrast, the same reaction under conventional heating in boiling ethanol or at room temperature without ultrasound gave poor yields. scielo.br
This catalyst-free approach under ultrasound irradiation has been successfully applied to a variety of 1,2-diketones and 1,2-diamines, including those with different electronic properties, consistently producing quinoxaline derivatives in good to excellent yields (80-99%). scielo.briaea.orgresearchgate.net The use of ultrasound not only shortens reaction times but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
| 1,2-Diketone | 1,2-Diamine | Solvent | Time (min) | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | Ethanol | 60 | 98 | scielo.br |
| 3,4-Hexanedione | o-Phenylenediamine | Ethanol | - | - | scielo.br |
Hydrothermal Synthesis (HTS) and Green Chemistry Implications
Hydrothermal synthesis (HTS) presents a compelling green chemistry approach for the synthesis of 2,3-diarylquinoxalines. menchelab.comnih.gov This method utilizes high-temperature water as the reaction medium, eliminating the need for organic solvents, strong acids, or toxic catalysts. menchelab.comnih.gov The polarity of water decreases at elevated temperatures, making it a suitable solvent for organic reactions involving less polar substrates. menchelab.com
The synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline (B1616243) from o-phenylenediamine and 4,4'-dimethoxybenzil (B72200) has been successfully achieved with quantitative yields using HTS. menchelab.com Optimal conditions were found to be a reaction temperature of 230°C for 1 hour. menchelab.com The addition of acetic acid as a promoter can significantly reduce the reaction time to less than 10 minutes without compromising the high yield. menchelab.comnih.gov
A significant advantage of HTS is its compatibility with various starting materials. For instance, o-phenylenediamine dihydrochloride (B599025) can be used directly, serving as both the amine source and an acidic catalyst, which is beneficial as it has a higher water solubility than the free base. menchelab.comnih.gov This methodology has been shown to be more environmentally friendly and less toxic compared to existing methods for synthesizing these quinoxalines. menchelab.comnih.gov
Table 3: Hydrothermal Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline
| Method | Temperature (°C) | Time | Additive | Yield | Reference |
| Method A | 230 | 1 hour | None | Quantitative | menchelab.com |
| Method B | 230 | 10 min | 5% Acetic Acid | Quantitative | menchelab.com |
Synthesis of Key Precursors for this compound Derivatives
The synthesis of functionalized quinoxalines often relies on the preparation of key precursor molecules that can be subsequently modified. A common and versatile precursor for 2,3-disubstituted quinoxalines is 2,3-dichloroquinoxaline. nih.govresearchgate.net This compound serves as a valuable intermediate, allowing for the introduction of various nucleophiles at the 2 and 3 positions through substitution reactions. nih.govresearchgate.net
Another important class of precursors are bromo-substituted quinoxalines. These can be synthesized through the condensation of aromatic 1,2-diamines with 1,2-diketones. researchgate.net The resulting bromo-quinoxalines are ideal substrates for post-condensation modifications, such as the Suzuki-Miyaura cross-coupling reaction, to introduce aryl groups. researchgate.net
The classic and most common method for preparing the quinoxaline scaffold itself is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govnih.gov While traditionally requiring high temperatures and acid catalysts, modern methods have sought to improve upon these conditions. nih.gov For the synthesis of this compound specifically, the key precursors would be o-phenylenediamine and 3,3'-dimethoxybenzil.
Table 4: Common Precursors and Intermediates
| Precursor/Intermediate | Synthetic Utility | Reference |
| 2,3-Dichloroquinoxaline | Starting material for nucleophilic substitution to create symmetrically and asymmetrically 2,3-disubstituted quinoxalines. | nih.govresearchgate.net |
| Bromo-substituted quinoxalines | Intermediates for cross-coupling reactions like Suzuki-Miyaura to form aryl-substituted quinoxalines. | researchgate.net |
| o-Phenylenediamine | A primary building block, condensed with 1,2-dicarbonyl compounds to form the quinoxaline ring system. | nih.gov |
| 1,2-Dicarbonyl compounds (e.g., Benzils) | The other key component in the condensation reaction with o-phenylenediamines. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.
Proton NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between neighboring protons. For 2,3-Bis(3-Methoxyphenyl)Quinoxaline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401) core and the two 3-methoxyphenyl (B12655295) substituents.
Based on the analysis of similar quinoxaline derivatives, the proton signals can be predicted. researchgate.netnih.gov The four protons on the benzene (B151609) portion of the quinoxaline ring are anticipated to appear in the downfield region, typically between δ 7.8 and 8.2 ppm, due to the deshielding effects of the heterocyclic ring system. researchgate.netnih.gov The protons on the two 3-methoxyphenyl rings would generate a more complex set of multiplets in the aromatic region, while the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would be expected to produce a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoxaline Aromatic | 7.8 – 8.2 | Multiplet | 4H |
| Phenyl Aromatic | 6.9 – 7.5 | Multiplet | 8H |
Note: Data are predicted based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to molecular symmetry, this compound is expected to show 11 distinct carbon signals. The carbons of the quinoxaline ring and the quaternary carbons where the phenyl rings are attached typically appear at lower field (δ > 140 ppm). nih.gov The carbon atom of the methoxy group is characteristically found at a much higher field, around δ 55 ppm.
Spectroscopic data for the related compound 2,3-Bis(thiophen-3-yl)quinoxaline show quinoxaline and thiophene (B33073) carbons appearing in a range from δ 125 to 149 ppm. nih.gov A similar range would be expected for the aromatic carbons of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-O | ~160 |
| Quinoxaline C=N | >150 |
| Quaternary Aromatic | 140 - 150 |
| Protonated Aromatic | 115 - 135 |
Note: Data are predicted based on the analysis of structurally similar compounds.
For molecules with complex and overlapping NMR signals, advanced 2D NMR techniques are employed for complete structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton connectivity within the quinoxaline and methoxyphenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for assigning quaternary (non-protonated) carbons by correlating them with nearby protons, such as linking the methoxy protons to the aromatic carbon they are attached to via the oxygen atom.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is used to confirm its molecular formula, C₂₂H₁₈N₂O₂. The calculated monoisotopic mass for this formula is 342.1368 g/mol . nih.gov An experimental HRMS measurement would typically identify the protonated molecule, [M+H]⁺, and its m/z value would be compared against the calculated value to confirm the formula with high confidence.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ |
|---|
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jfda-online.com While a compound must be volatile and thermally stable for GC analysis, this technique is a standard method for the identification and quantification of organic compounds. tue.nlnih.gov
In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas, such as helium, through a capillary column (e.g., a 5% phenylmethylsilicone phase column like an HP-5MS). jfda-online.com A programmed temperature ramp ensures that the compound elutes from the column at a characteristic retention time.
Upon elution, the molecule enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). This high-energy process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum displays the molecular ion peak at an m/z corresponding to the molecular weight (~342) and a unique fragmentation pattern that serves as a "chemical fingerprint" for structural confirmation.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For quinoxaline derivatives, FT-IR spectra provide key insights into their structural integrity.
In a study of a related compound, 2,3-diphenylquinoxaline-6-vinyl benzaldehyde, the FT-IR spectrum revealed characteristic peaks corresponding to various functional groups. The carbonyl (aldehyde) stretching band was identified around 1689.09 cm⁻¹. vixra.org The C=N and C=C stretching vibrations within the quinoxaline moiety were observed at 1616.36 cm⁻¹ and 1427.32 cm⁻¹, respectively, while the C-N stretching appeared at 1336.67 cm⁻¹. vixra.org For a bromomethylated quinoxaline derivative, a characteristic peak for the C-Br functional group was observed at 686.66 cm⁻¹. vixra.orgsymbiosisonlinepublishing.com
While a specific FT-IR spectrum for this compound is not detailed in the provided results, the analysis of similar quinoxaline structures allows for the prediction of its key vibrational bands. One would expect to observe characteristic absorptions for the C-O-C stretching of the methoxy groups, in addition to the aromatic C-H and C=C stretching vibrations, and the signature C=N and C-N vibrations of the quinoxaline core.
Electronic Absorption and Emission Spectroscopy
The electronic transitions and photoluminescence behavior of quinoxaline derivatives are central to their utility in optoelectronic applications. These properties are elucidated through various spectroscopic techniques.
The UV-Vis absorption spectra of quinoxaline-based compounds typically exhibit distinct bands corresponding to different electronic transitions. Generally, two main absorption regions are observed: a higher energy band between 250-300 nm attributed to π-π* transitions of the aromatic systems, and a lower energy band in the 350-400 nm range corresponding to n-π* electronic transitions involving the nitrogen atoms of the quinoxaline ring. scholaris.ca
For a series of 2,3-disubstituted quinoxalines, the absorption maxima were found to be in the range of 370 to 442 nm. researchgate.net Specifically, a series of methoxyphenylquinoxalines (MOPQs) displayed absorption maxima ranging from 349 nm to 402 nm. mdpi.com In a study on 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, π-π* and n-π* transitions were observed at approximately 250 nm and 348 nm, respectively. vixra.orgsymbiosisonlinepublishing.com The introduction of different substituents can lead to a red-shift in the absorption maxima due to increased conjugation. scholaris.ca
Table 1: UV-Vis Absorption Data for Selected Quinoxaline Derivatives
| Compound/Series | Solvent | Absorption Maxima (λ_max, nm) | Transition Type | Reference(s) |
| Quinoxaline-based compounds | Tetrahydrofuran (THF) | 250-300 | π-π | scholaris.ca |
| 350-400 | n-π | scholaris.ca | ||
| 2,3-disubstituted quinoxalines | Chloroform (B151607) | 370-442 | Not specified | researchgate.net |
| Methoxyphenylquinoxalines (MOPQs) | Not specified | 349-402 | Not specified | mdpi.com |
| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde | Not specified | ~250 | π-π | vixra.orgsymbiosisonlinepublishing.com |
| 348 | n-π | vixra.orgsymbiosisonlinepublishing.com |
This table is generated based on data from related quinoxaline compounds to provide a representative overview.
Quinoxaline derivatives are known for their luminescence properties, often emitting in the blue to green regions of the visible spectrum. vixra.orgsymbiosisonlinepublishing.comscholaris.ca The emission characteristics are highly dependent on the molecular structure and the surrounding environment.
A series of quinoxaline-based compounds exhibited deep blue light emission in both solution (emission wavelength ≤ 425 nm) and solid-state. scholaris.caresearchgate.net For instance, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, when excited at 348 nm, showed a bluish-green emission around 454 nm. vixra.org The emission maxima for a series of 2,3-disubstituted quinoxalines in chloroform were observed in the range of 386 to 539 nm. researchgate.net
The introduction of substituents can tune the emission wavelength. For example, altering electron-donating and electron-withdrawing groups on the cyclometallating ligand of iridium(III) complexes with 2-phenylquinoxaline (B188063) derivatives allowed for fine-tuning of the emission from yellow to deep-red. cardiff.ac.uk
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many donor-acceptor quinoxaline derivatives. nih.gov This phenomenon arises from changes in the electronic distribution in the ground and excited states upon interaction with solvent molecules of varying polarity.
For certain quinoxaline derivatives, an increase in solvent polarity leads to a redshift in both the absorption and fluorescence spectra. scholaris.ca This is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.gov In one study, as the solvent polarity increased from cyclohexane (B81311) to DMSO, the maximum absorption peak of a quinoxaline derivative redshifted, and the fluorescence spectrum also showed a significant redshift. scholaris.ca This behavior is a hallmark of molecules with strong intramolecular charge transfer in the excited state. scholaris.canih.gov
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. worktribe.com This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. nih.gov
Several quinoxaline derivatives have been shown to exhibit AIE or a related phenomenon, aggregation-induced enhanced emission (AIEE). scholaris.caresearchgate.networktribe.com For example, a series of quinoxaline-based compounds were found to be AIEE-active, making them effective deep-blue light-emitting materials. scholaris.caresearchgate.net The mechanism often involves the quinoxaline skeleton acting as an electron acceptor, and the nature and number of substituents influencing the electron distribution and steric hindrance, which in turn affects the molecular packing and emission properties in the aggregated state. researchgate.net
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For a water-soluble pyrazino[2,3-g]quinoxaline (B3350192) photosensitizer, a high fluorescence quantum yield of approximately 0.55 was reported. rsc.org Another study on a quinoxaline-based chromophore, Q-2-Py, showed a quantum yield of 0.15 in the aggregated state (99% water fraction). worktribe.com The determination of quantum yields is crucial for evaluating the suitability of these compounds for applications such as organic light-emitting diodes (OLEDs) and bioimaging, where high emission efficiency is desired.
Reactivity and Functionalization of the Quinoxaline Scaffold
Nucleophilic Substitution Reactions on 2,3-Dihaloquinoxalines
A common and effective method for synthesizing 2,3-disubstituted quinoxalines involves the nucleophilic substitution of 2,3-dihaloquinoxalines. nih.gov This approach offers a broad scope due to the ready availability of the starting materials and the variety of nucleophiles that can be employed. nih.gov
The synthesis of the precursor, 2,3-dichloroquinoxaline (B139996) (2,3-DCQ), is typically achieved through the cyclocondensation of o-phenylenediamine (B120857) and oxalic acid to form quinoxaline-2,3-dione, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂). nih.govtandfonline.com
Once obtained, 2,3-DCQ can react with various nucleophiles, such as amines and thiols, to yield a range of symmetrically and asymmetrically substituted quinoxaline (B1680401) derivatives. nih.gov For instance, the reaction of 2,3-DCQ with nitrogen or sulfur-containing nucleophiles can produce compounds with significant biological activity. nih.gov To favor monosubstitution over disubstitution, the reaction is often carried out at room temperature with continuous stirring. nih.gov
The reactivity of the 2- and 3-positions of the quinoxaline ring towards nucleophiles can be influenced by the substituent already present. For example, nucleophilic substitution on 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) proceeds smoothly to give 2,3-disubstituted quinoxalines. nih.gov However, the reaction yields can be affected by the steric hindrance and electronic properties of both the existing substituent and the incoming nucleophile. nih.gov Strong alkyl nucleophiles have been shown to be effective even with less reactive quinoxaline derivatives. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on 2,3-Dichloroquinoxaline
| Nucleophile | Product | Reference |
| Sulfur Nucleophiles | Symmetrically 2,3-disubstituted quinoxalines | nih.gov |
| Nitrogen Nucleophiles | Symmetrically 2,3-disubstituted quinoxalines | nih.gov |
| 4-Chloroaniline | 2-Chloro-3-(4-chloroanilino)quinoxaline | nih.gov |
| Thiophenol | 2-Chloro-3-(phenylthio)quinoxaline | nih.gov |
| Thiosalicylic acid | 2-((3-Chloroquinoxalin-2-yl)thio)benzoic acid | nih.gov |
| Hydrazine | 2-Chloro-3-hydrazinylquinoxaline | nih.gov |
| Alkyl amines | 2-Chloro-3-(alkylamino)quinoxalines | tandfonline.com |
Aromatic Functionalization Strategies
Beyond the 2 and 3 positions, the benzene (B151609) ring of the quinoxaline scaffold can also be functionalized. This allows for further tuning of the molecule's properties.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoxaline scaffold without the need for pre-functionalized starting materials. citedrive.com This approach allows for the direct formation of new bonds at the C-H positions of the quinoxaline ring system. citedrive.com In recent years, significant progress has been made in the C-H functionalization of quinoxalin-2(1H)-ones, which are structurally related to the quinoxaline core. nih.govmdpi.com These methods often utilize transition metal catalysts or photocatalysis to achieve a wide range of transformations, including arylation, vinylation, and the introduction of various functional groups. nih.govmdpi.comfrontiersin.org While much of the research has focused on quinoxalin-2(1H)-ones, the principles of C-H activation can be extended to other quinoxaline derivatives.
Derivatization of Methoxyphenyl Moieties (e.g., Demethylation)
In the case of 2,3-bis(3-methoxyphenyl)quinoxaline, the methoxy (B1213986) groups on the phenyl rings represent key sites for further derivatization. A common transformation is demethylation to yield the corresponding hydroxylated derivatives. This can be achieved using various reagents, such as boron tribromide (BBr₃). The resulting hydroxyl groups can then serve as handles for introducing other functionalities through reactions like etherification or esterification.
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and the Sonogashira coupling is a prime example. wikipedia.orglibretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of quinoxalines, Sonogashira coupling can be used to introduce alkynyl groups onto the quinoxaline scaffold, typically at a halogenated position. This reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orggold-chemistry.org The versatility of the Sonogashira coupling allows for the synthesis of a wide array of alkynyl-substituted quinoxalines, which can be valuable intermediates for further transformations or as final products with interesting electronic and photophysical properties. wikipedia.org
Table 2: Key Features of the Sonogashira Coupling Reaction
| Feature | Description | Reference |
| Reactants | Terminal alkyne and an aryl or vinyl halide | wikipedia.org |
| Catalyst System | Palladium catalyst and a copper(I) co-catalyst | wikipedia.org |
| Base | Typically an amine, such as diethylamine (B46881) or triethylamine | wikipedia.org |
| Conditions | Generally mild, often at room temperature | wikipedia.org |
| Product | A disubstituted alkyne (conjugated enyne or arylalkyne) | libretexts.org |
Annulation and Ring-Fused System Formation (e.g., Pyrrolo[2,3-b]quinoxaline Derivatives)
The quinoxaline scaffold can serve as a building block for the construction of more complex, ring-fused systems. A notable example is the synthesis of pyrrolo[2,3-b]quinoxaline derivatives. These compounds, which feature a pyrrole (B145914) ring fused to the pyrazine (B50134) ring of the quinoxaline, have shown promise for their biological activities. nih.govnih.gov
One synthetic route to pyrrolo[2,3-b]quinoxalines involves the condensation of a substituted 3-hydroxy-3-pyrroline-2-one with o-phenylenediamine. nih.gov The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve the yield of the desired fused system. nih.gov For instance, using glacial acetic acid as the solvent and heating the reaction mixture has been shown to be effective. nih.gov
Another approach to constructing fused systems is through intramolecular cyclization reactions. For example, gold-catalyzed intramolecular hydroamination of alkynes has been used to synthesize functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from appropriately substituted N-alkynyl indoles. unicatt.it
Modification for Interfacial Dipole Control
The electronic properties of quinoxaline derivatives can be finely tuned through strategic functionalization, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). A key aspect in these applications is the control of the interfacial dipole, which can significantly impact device performance. tandfonline.comdoaj.orgresearchgate.netsemanticscholar.org
By introducing functional groups with strong dipole moments, it is possible to modify the work function of electrodes and improve charge injection and transport. tandfonline.comdoaj.orgresearchgate.net For example, quinoxaline-phosphine oxide small molecules have been designed and synthesized for use as electron transport layers in OLEDs. tandfonline.comdoaj.orgsemanticscholar.org In a specific study, the introduction of methoxy groups at the para-positions of the phenyl rings in a quinoxaline-based molecule, resulting in (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), led to a significant enhancement in the external quantum efficiency of the OLED device. tandfonline.comdoaj.orgsemanticscholar.org This demonstrates that modifying the substituents on the phenyl rings of 2,3-diphenylquinoxaline (B159395) derivatives is an effective strategy for controlling the interfacial dipole and improving the performance of organic electronic devices. tandfonline.comdoaj.orgsemanticscholar.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties that can be difficult or impossible to measure experimentally. For quinoxaline-based compounds, these calculations provide deep insights into their electronic nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a common approach for studying quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. DFT calculations can determine the electron density distribution within the 2,3-Bis(3-Methoxyphenyl)Quinoxaline molecule, revealing key information about its chemical reactivity and bonding. These studies typically involve optimizing the molecule's geometry to find its most stable energetic state and then calculating various electronic properties. For related quinoxaline systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ are frequently employed to analyze their structural and electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.
In the context of this compound, a smaller HOMO-LUMO gap would imply higher reactivity and a greater potential for charge transfer within the molecule. DFT calculations are the primary tool for computing these energy levels, which are fundamental to predicting the compound's behavior in electronic applications.
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level influences the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level influences the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and potential for use in optoelectronics. |
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, time-dependent DFT (TD-DFT) is the standard method for predicting its UV-Visible absorption spectrum. This analysis helps to understand the electronic transitions occurring within the molecule, such as π-π* transitions, which are responsible for its light-absorbing properties. Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural elucidation of the compound.
The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Computational geometry optimization, typically performed using DFT, is used to determine the most stable conformation of the molecule. A key aspect of its structure is the dihedral angle between the central quinoxaline ring and the two peripheral 3-methoxyphenyl (B12655295) rings. This orientation affects the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties. Analysis of the potential energy surface can reveal different stable conformers and the energy barriers between them.
Theoretical Examination of Electronic and Optoelectronic Properties
The unique structure of this compound, featuring an electron-deficient quinoxaline core and methoxy-substituted phenyl groups, suggests the potential for interesting electronic and optoelectronic behaviors.
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the methoxyphenyl groups can act as electron donors, while the quinoxaline moiety serves as the electron acceptor. Theoretical studies, particularly analysis of the HOMO and LUMO distributions, can elucidate this charge transfer character. Typically, the HOMO is localized on the donor part of the molecule, and the LUMO is on the acceptor part. This separation of frontier orbitals is a strong indicator of ICT, a property that is highly desirable for applications in nonlinear optics, sensors, and organic light-emitting diodes (OLEDs).
Band Gap Analysis and Energy Level Alignment
The electronic properties of quinoxaline derivatives, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for determining their suitability in various optoelectronic applications. The energy difference between the HOMO and LUMO, known as the band gap (Eg), is a key parameter that dictates the electronic and optical behavior of a material.
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been widely employed to predict the electronic structure and absorption spectra of various substituted 2,3-diphenylquinoxaline (B159395) compounds. researchgate.netrsc.org For instance, studies on 2,3-diphenylquinoxaline derivatives with different substituents have shown that the introduction of electron-donating or electron-withdrawing groups can significantly tune the HOMO and LUMO energy levels and, consequently, the band gap. nih.gov
In a study on 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, the HOMO and LUMO energy levels were found to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. This resulted in electrochemical band gaps ranging from 1.72 to 2.48 eV. researchgate.net Another investigation on 2,3-diphenylquinoxaline derivatives for photovoltaic applications reported that the distribution of HOMO/LUMO orbitals indicates good semiconducting properties. researchgate.net
While specific values for This compound are not documented in the available literature, it is anticipated that the methoxy (B1213986) groups at the meta positions of the phenyl rings would influence the electronic properties. The following table provides illustrative data from related quinoxaline derivatives to highlight the typical range of these values.
Table 1: Theoretical Electronic Properties of Selected Quinoxaline Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Source |
|---|---|---|---|---|
| 2,3-Di(thiophen-2-yl)quinoxaline Amine Derivatives | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | researchgate.net |
Note: The data presented in this table is for related quinoxaline derivatives and is intended for illustrative purposes only, as specific data for this compound is not available in the searched literature.
Computational Approaches in Reaction Mechanism Elucidation
Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net
Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies, thereby clarifying the reaction mechanism. For example, computational studies on the formation of heterocyclic compounds, such as those involving cycloaddition reactions, have utilized DFT to determine the polarity of the reaction and analyze the electronic chemical potential of the reactants. mdpi.com These studies can predict whether a reaction will proceed and which regioisomeric products are likely to form. mdpi.com
While a specific computational study on the reaction mechanism for the synthesis of This compound has not been found in the reviewed literature, the general mechanism for quinoxaline formation is well-established. Computational investigations into related systems can provide a detailed understanding of the electronic effects of substituents on the reaction kinetics and thermodynamics. For instance, a study on the synthesis of 2,3-diphenylquinoxaline derivatives might explore how electron-donating groups on the benzil (B1666583) reactant influence the reaction rate and yield. nih.gov
The application of computational methods to the synthesis of This compound would likely involve modeling the initial nucleophilic attack of the diamine on one of the carbonyl groups of 1,2-bis(3-methoxyphenyl)ethane-1,2-dione, followed by intramolecular cyclization and subsequent dehydration to form the quinoxaline ring. Such a study would provide valuable information on the energy profile of the reaction and the stability of intermediates.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Diphenylquinoxaline |
| 2,3-Di(thiophen-2-yl)quinoxaline |
| 1,2-Bis(3-methoxyphenyl)ethane-1,2-dione |
Advanced Research Applications in Materials Science
Organic Electronic and Optoelectronic Devices
Quinoxaline (B1680401) derivatives are integral components in the development of organic electronic and optoelectronic devices, offering advantages such as flexibility, solution processability, and tunable electronic characteristics. nih.govbeilstein-journals.org The functionalization of the quinoxaline scaffold plays a crucial role in determining its charge transport properties, allowing it to act as either a hole-transporting or an electron-transporting material. nih.gov
Quinoxaline derivatives are recognized for their potential as emitters and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Their electron-deficient nature facilitates efficient electron injection and transport, which is crucial for achieving balanced charge carrier recombination and high device efficiency. While specific studies on 2,3-Bis(3-Methoxyphenyl)Quinoxaline for OLEDs are not widely reported, research on related compounds offers valuable insights. For instance, derivatives of 2,3-diphenylquinoxaline (B159395) have been investigated as host materials and electron transporters in OLEDs.
The photophysical properties of quinoxaline derivatives can be finely tuned by altering substituents. The introduction of methoxy (B1213986) groups, as in this compound, can influence the emission color and quantum yield. Research on other quinoxaline-based emitters has demonstrated their capability to achieve high luminance and external quantum efficiencies.
| Compound | Role in OLED | Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color |
|---|---|---|---|---|
| TPA-FQ | Non-doped emitter | 47,880 | 3.9 | Not Specified |
| dTPA-FQ | Non-doped emitter | Not Specified | Not Specified | Not Specified |
Table 1: Performance of 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitters in non-doped OLEDs. Data extracted from a study on related quinoxaline derivatives to illustrate potential performance. mdpi.com
The performance of organic semiconductor devices is fundamentally governed by charge transport. nih.gov Quinoxalines have emerged as a promising class of materials for these applications due to their structural versatility and ease of synthesis. nih.govbeilstein-journals.org They are particularly noted for their potential as n-type semiconductors, which are essential for creating efficient organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org
The electron mobility and energy levels of quinoxaline-based materials can be tailored by modifying their molecular structure. While there is no specific data on the charge transport properties of this compound, studies on similar structures provide valuable benchmarks. For example, polymers incorporating pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated ambipolar transport characteristics with notable electron and hole mobilities.
| Polymer | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Transport Characteristic |
|---|---|---|---|
| PQx-bithiophene copolymer | 4.28 x 10⁻³ | 5.22 x 10⁻⁴ | Electron-dominant ambipolar |
| PQx-thieno[3,2-b]thiophene copolymer | 3.95 x 10⁻³ | 4.82 x 10⁻² | Hole-dominant ambipolar |
Table 2: Charge transport properties of pyrazino[2,3-g]quinoxaline-2,7-dione based polymers, illustrating the potential of quinoxaline derivatives as organic semiconductors.
In the realm of solar energy conversion, quinoxaline derivatives have shown significant promise as components in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). Their strong electron-accepting properties and extended π-conjugation make them effective as auxiliary acceptors and π-bridges in DSSCs, enhancing light absorption and facilitating efficient electron injection and collection. nih.govbeilstein-journals.org
While specific photovoltaic data for this compound is not available, numerous studies on other quinoxaline-based sensitizers highlight their potential. For instance, novel organic sensitizers incorporating a triphenylamine (B166846) donor and a quinoxaline acceptor have achieved power conversion efficiencies that underscore the promise of this class of materials. researchgate.net The design of the molecular structure is critical for optimizing the performance of these solar cells.
| Sensitizer | Power Conversion Efficiency (η) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
|---|---|---|---|---|
| RC-21 | 3.30 | 6.67 | 0.68 | 0.73 |
| RC-22 | 5.56 | 11.41 | 0.67 | 0.73 |
Table 3: Photovoltaic performance of DSSCs using quinoxaline-based organic sensitizers RC-21 and RC-22. This data for related compounds indicates the potential of the quinoxaline framework in solar cell applications. researchgate.net
Luminescent Probes and Sensing Technologies
The inherent photophysical properties of quinoxaline derivatives make them excellent candidates for the development of luminescent probes and sensors. Their ability to exhibit changes in fluorescence in response to environmental stimuli is the basis for their application in sensing technologies.
Quinoxaline-based compounds can act as pH-responsive luminescent sensors due to the protonation of the nitrogen atoms in the quinoxaline ring, which alters their electronic and photophysical properties. researchgate.net This change in optical properties, such as a shift in absorption or emission spectra, can be correlated to the pH of the surrounding medium. researchgate.net
While there is no specific research on this compound as a pH sensor, studies on amino-substituted quinoxalines have demonstrated their effectiveness as dual optical chemosensors for pH measurement in acidic aqueous solutions. researchgate.net These sensors can exhibit both colorimetric and fluorescent responses to changes in pH. researchgate.net The introduction of methoxy groups in this compound is expected to influence its basicity and, consequently, its pH sensing range and sensitivity.
| Sensor Compound | Sensing Mechanism | pH Range | Optical Response |
|---|---|---|---|
| Amino-substituted quinoxaline (QC1) | Protonation of quinoxaline and amino groups | 1-5 | Shifts in absorption and emission bands |
Table 4: Characteristics of an amino-substituted quinoxaline as a pH sensor, illustrating the potential mechanism and response for related compounds like this compound. researchgate.net
The electron-deficient nature of the quinoxaline ring makes it a suitable platform for the design of anion sensors. By incorporating hydrogen-bond donor groups, quinoxaline derivatives can be engineered to selectively bind with specific anions, leading to a detectable optical response.
Polymeric and Supramolecular Architectures
The inherent properties of the 2,3-disubstituted quinoxaline scaffold, such as thermal stability, electron affinity, and rigid planar structure, make it an excellent component for creating complex polymeric and supramolecular assemblies with tailored optoelectronic functions.
Quinoxaline-based derivatives are increasingly utilized as fundamental building blocks for conjugated polymers, which are central to the field of organic electronics. These polymers are integral to devices like bulk heterojunction (BHJ) polymer solar cells (PSCs). rsc.org For a polymer to be effective in organic photovoltaic applications, it must possess good solubility, a broad and high absorption coefficient, and energy levels that are well-matched with the electron acceptor material. rsc.org
The quinoxaline unit, being electron-deficient, is often paired with various electron-donating units (donors) to create polymers with a low bandgap, a crucial characteristic for efficient light harvesting in solar cells. The development of numerous quinoxaline-based conjugated polymers has led to significant advancements, achieving power conversion efficiencies (PCEs) over 11%, highlighting their potential for commercial viability. rsc.org The strategic design, involving different donors, alkyl chains for solubility, and functional groups, allows for fine-tuning the structure-performance relationship of these materials. rsc.org
Quinoxaline derivatives have demonstrated significant potential as photoinitiators, molecules that generate reactive species (such as free radicals) upon exposure to light, thereby initiating a polymerization reaction. This property is crucial for applications like UV curing of coatings, inks, and adhesives.
Research has shown that various quinoxaline compounds can act as effective UV photoinitiators. For instance, 2,3-Diphenylquinoxaline, when combined with an electron donor like N-methyldiethanolamine (MDEA), can efficiently initiate the free-radical polymerization of multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com Under polychromatic light, these systems can achieve a full cure within seconds. mdpi.com The efficiency of the initiation process is influenced by the specific substituents on the quinoxaline ring.
While research on this compound itself as a photoinitiator is specific, the established performance of structurally similar quinoxalines provides a strong basis for its potential in this role. The methoxy groups could potentially enhance its light-absorbing properties and influence the energy levels of the excited state, thereby affecting its initiation efficiency. Further investigations into triphenylamine-modified quinoxalines have shown high two-photon absorption cross-sections, making them suitable for two-photon initiated polymerization, a technique used for high-resolution 3D printing. mdpi.com
| Quinoxaline Derivative | Co-initiator | Monomer | Key Finding |
| 2,3-Diphenylquinoxaline (QNX-1) | N-methyldiethanolamine (MDEA) | Trimethylolpropane Triacrylate (TMPTA) | Achieved the highest final monomer conversion (60%) after 4 seconds of irradiation with polychromatic light. mdpi.com |
| 5,12-dihydroquinoxalino[2,3-b]quinoxalines (e.g., QNX-7) | Alkoxypyridinium salts | Trimethylolpropane Triacrylate (TMPTA) | Demonstrated excellent polymerization rates under visible light, outperforming other dyes in the series. mdpi.com |
Corrosion Inhibition Research
The ability of organic molecules to adsorb onto a metal surface and form a protective barrier is the basis of corrosion inhibition. Quinoxaline derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments, which are common in industrial processes like acid pickling and oil well acidizing. researchgate.net
The effectiveness of quinoxaline-based inhibitors is attributed to several factors: the presence of nitrogen atoms in the quinoxaline ring, the planar structure of the molecule, and the presence of π-electrons. These features facilitate strong adsorption onto the d-orbitals of iron on the steel surface. researchgate.net This adsorption can be either physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer).
Studies on various quinoxaline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a protective film on the metal surface is a key mechanism of their action. researchgate.netresearchgate.net The efficiency of inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net
Theoretical studies using Density Functional Theory (DFT) support experimental findings, showing that the electronic properties of the quinoxaline molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), correlate with its inhibition efficiency. researchgate.net The presence of substituent groups, like the methoxy groups in this compound, can significantly enhance performance by increasing the electron density on the molecule, thereby promoting stronger adsorption to the metal surface.
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Mechanism |
| (E)-3-(4-methoxystyryl)quinoxalin-2(1H)-one (MOSQ) | Mild Steel | 1.0 M HCl | Mixed-type inhibitor; forms a protective film; adsorption follows Langmuir model. researchgate.net |
| 3,7-dimethyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | Carbon Steel | 1.0 M HCl | Adsorption on the metal surface, providing a protective barrier. researchgate.net |
Exploration of Biological Research Potential in Medicinal Chemistry
Investigation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. For the 2,3-diarylquinoxaline class, SAR studies have revealed several key insights. The nature and position of substituents on the aryl rings can significantly modulate the compound's efficacy and selectivity for various biological targets.
For instance, studies on related 2,3-diarylquinoxalines have shown that the presence of electron-donating groups, such as the methoxy (B1213986) group (-OCH3), on the phenyl rings can be crucial for certain activities. nih.gov In the context of anticancer research, these electron-donor functionalities are considered important for activity as tubulin inhibitors. nih.gov Conversely, the position of these substituents is also critical. Research on selective COX-2 inhibitors has indicated that smaller groups, including methoxy substituents, particularly at or around the para-position (position 4) of the phenyl ring, have a significant impact on activity. nih.gov While this finding pertains to the 4-methoxy isomer, it underscores the importance of substituent placement and suggests that the 3-methoxy arrangement in 2,3-Bis(3-Methoxyphenyl)Quinoxaline likely confers a distinct pharmacological profile that warrants specific investigation. The exploration of how the meta-positioning of the methoxy groups in this specific compound affects its interaction with various biological targets remains a key area for future research.
Enzyme Inhibition Studies (e.g., Kinases)
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. The quinoxaline (B1680401) scaffold has been identified as a promising basis for the development of various enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. Kinases are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.
Several classes of 2,3-diarylquinoxalines have been investigated as inhibitors of various kinases, including:
c-Met Kinase: Some 2,3-diphenylquinoxaline (B159395) derivatives have been studied as inhibitors of c-Met tyrosine kinase, a target in cancer therapy. researchgate.net
VEGFR-2: The Vascular Endothelial Growth Factor Receptor-2 is a key target in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Quinoxaline derivatives are being actively investigated as VEGFR-2 inhibitors. ekb.egresearchgate.net
p38 MAPK: Certain azastilbene derivatives, which share structural similarities, have been evaluated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses. mdpi.com
Apoptosis signal-regulated kinase 1 (ASK1): Substituted quinoxaline derivatives have been discovered as potent inhibitors of ASK1, a target for diseases like non-alcoholic steatohepatitis. nih.gov
While direct enzyme inhibition data for this compound is not yet prevalent, its structural similarity to known kinase inhibitors suggests that it is a strong candidate for screening against a panel of kinases to discover potential new anticancer and anti-inflammatory agents.
Research into Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The quinoxaline nucleus is a core component of several antibiotics, such as echinomycin (B1671085), which exhibit activity against Gram-positive bacteria. nih.gov This has spurred extensive research into synthetic quinoxaline derivatives as novel antimicrobial agents. Studies have demonstrated that various substituted quinoxalines possess a broad spectrum of activity against different strains of bacteria and fungi. nih.govnih.govresearchgate.netresearchgate.netnih.govscholarsresearchlibrary.comsapub.org
Symmetrically 2,3-disubstituted quinoxalines, the class to which this compound belongs, have shown significant antibacterial activity in various studies. nih.gov The antimicrobial potential is often influenced by the nature of the substituents. For example, the introduction of a nitro group can affect the charge distribution and enhance biological effects. researchgate.net Furthermore, some quinoxaline derivatives have been reported to possess antiviral properties. nih.gov Given the established antimicrobial profile of the quinoxaline scaffold, this compound is a compound of interest for screening against a wide range of microbial pathogens.
Table 1: Examples of Antimicrobial Activity in Quinoxaline Derivatives
| Compound Type | Organism(s) | Reported Activity |
|---|---|---|
| Symmetrically 2,3-disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity. nih.gov |
| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria, Fungi | Antibacterial and antifungal activity. researchgate.net |
Studies on Anticancer Activity Mechanisms
The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoxaline derivatives are a well-established class of compounds with significant potential in this area. nih.govresearchgate.netnih.govrsc.orgresearchgate.netnih.govnih.gov The anticancer effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes in cancer cells.
One of the key mechanisms of action for 2,3-diarylquinoxalines is the inhibition of tubulin polymerization . nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). nih.govnih.gov SAR studies have indicated that electron-donating groups on the phenyl rings can enhance this activity, making this compound a compound of particular interest for this mechanism. nih.gov
Another significant anticancer mechanism is kinase inhibition , as detailed in section 7.2. By blocking the activity of kinases that are overactive in cancer cells, quinoxaline derivatives can halt the signaling pathways that drive tumor growth and survival. researchgate.netekb.egresearchgate.net The potential for this compound to act via these established mechanisms makes it a valuable candidate for further anticancer drug discovery and development.
Emerging Biological Research Areas (e.g., Anti-inflammatory, Antiprotozoal)
Beyond the well-explored areas of anticancer and antimicrobial research, the versatile quinoxaline scaffold is also being investigated for other therapeutic applications.
Anti-inflammatory Activity: Several 2,3-diarylquinoxaline derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.
Antiprotozoal Activity: There is a growing need for new drugs to treat parasitic diseases caused by protozoa, such as leishmaniasis and trypanosomiasis. Recent studies have reported the synthesis and evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents, with some analogues showing high activity at micromolar concentrations. medchemexpress.eu This opens up a new and important avenue for the exploration of this compound's biological potential.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene (B151609) |
| Pyrazine (B50134) |
| Echinomycin |
| Celecoxib |
Future Research Directions and Scholarly Perspectives
Innovations in Green Synthetic Methodologies
Traditional synthesis methods for quinoxaline (B1680401) derivatives often rely on hazardous solvents, high temperatures, and generate significant waste. ijirt.org The future of quinoxaline synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient pathways.
Key areas of innovation include:
Eco-Friendly Solvents and Catalysts: Research is moving towards the use of benign solvents like water and novel, reusable catalysts to minimize environmental impact. ijirt.orggoogle.com A new method has been developed for synthesizing quinoxaline derivatives through a transition metal-catalyzed carbene insertion/cyclization reaction using pure water as the solvent. google.com
Energy-Efficient Techniques: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as energy-efficient alternatives to conventional heating. ijirt.org Microwave-assisted synthesis, in particular, has been shown to produce high yields of quinoxaline derivatives in a solvent-free environment with significantly reduced reaction times. udayton.edu
One-Pot Reactions: Streamlining synthetic sequences into one-pot procedures, such as the "condensation-cyclization" reaction of arylamine and 1,3-dicarbonyl-2-oxime compounds, simplifies the process by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. google.com
These green methodologies not only offer environmental benefits but also often lead to higher yields and improved selectivity, making the synthesis of compounds like 2,3-Bis(3-Methoxyphenyl)Quinoxaline more viable for large-scale applications. ijirt.org
Rational Design and Functionalization for Tunable Properties
The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the precise tuning of its electronic, optical, and biological properties. rsc.orgnih.gov Rational design, guided by structure-activity relationships (SAR), is central to developing new derivatives for specific applications.
Target-Specific Biological Activity: In medicinal chemistry, functionalization is key to enhancing potency and selectivity for biological targets. For instance, modifying the quinoxaline core with different substituents is a strategy employed to develop potent anticancer agents that can modulate signaling pathways, such as those involving VEGFR-2, HIF-1a, and VEGF. nih.govacs.org The introduction of bromo groups, for example, has been shown to enhance the anticancer activity of certain quinoxaline derivatives against lung cancer cells. nih.gov
Optimized Optoelectronic Properties: In materials science, the rational design of quinoxaline-based molecules is crucial for creating high-performance organic electronics. By modifying the core with electron-donating and electron-accepting groups, researchers can tune the energy levels (HOMO/LUMO) and absorption spectra for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org A novel approach involves functionalizing the quinoxaline core with carbazole (B46965) donors and cyano acceptors to produce efficient orange/red thermally activated delayed fluorescence (TADF) emitters for OLEDs. rsc.org
This strategic modification of the quinoxaline structure is a powerful tool for creating a new generation of functional materials and therapeutic agents. nih.govrsc.org
Interdisciplinary Approaches in Materials and Life Sciences
The unique properties of quinoxaline derivatives have established them as valuable compounds in both materials science and the life sciences, fostering interdisciplinary research. ijirt.orgnih.gov
Life Sciences Applications: The quinoxaline nucleus is a well-established pharmacophore with a broad spectrum of biological activities. Research continues to uncover its potential as:
Anticancer Agents: Many derivatives show significant cytotoxicity against various cancer cell lines, including colon, liver, and breast cancer. nih.govnih.gov
Antiviral Agents: Quinoxalines are being investigated as potent antiviral agents, with activity reported against viruses such as SARS-CoV-2 and influenza. nih.govnih.gov
Antimicrobial Agents: Certain quinoxaline derivatives, such as echinomycin (B1671085) and levomycin, are known to inhibit the growth of Gram-positive bacteria. nih.gov
Receptor Modulators: Specific derivatives have been identified as potent agonists for nuclear receptors like the constitutive androstane (B1237026) receptor (CAR), playing a key role in regulating the metabolism of foreign substances. nih.gov
Materials Science Applications: The strong electron-accepting nature of the quinoxaline moiety makes it an excellent building block for functional organic materials. researchgate.net Key applications include:
Organic Electronics: Quinoxalines are widely used as electron-transporting materials (ETMs) in organic solar cells and as components in organic semiconductors. nih.govbeilstein-journals.org
Luminescent Materials: Their fluorescent properties are exploited in the development of dyes and emitters for OLEDs. udayton.edursc.org
Sensors: The quinoxaline scaffold serves as a platform for creating chromogenic and fluorogenic sensors for detecting anions and other analytes. researchgate.net
The dual utility of quinoxalines in these distinct yet overlapping fields highlights their importance and encourages collaborative, interdisciplinary research efforts.
Advanced Computational Integration for Predictive Research
Computational chemistry has become an indispensable tool in the study of quinoxaline derivatives, accelerating the design and discovery process by providing predictive insights into their behavior.
Predicting Molecular Properties: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate the electronic and optical properties of new quinoxaline designs. researchgate.net These calculations can predict HOMO/LUMO energy levels, energy gaps, and absorption spectra, guiding the synthesis of promising materials for organic solar cells. researchgate.net
Understanding Biological Interactions: Molecular docking studies are routinely used to predict how quinoxaline derivatives will bind to biological targets, such as enzymes or protein receptors. nih.govmdpi.com This helps in understanding the mechanism of action and in refining the molecular structure to improve binding affinity and selectivity for anticancer or antiviral targets. nih.govmdpi.com
In Silico ADMET Screening: Before costly synthesis and biological testing, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comnih.gov This in silico analysis helps to identify candidates with favorable drug-like characteristics and to flag potential liabilities early in the drug discovery pipeline. acs.orgmdpi.comnih.gov
The integration of these advanced computational methods allows researchers to rationalize experimental results and make more informed decisions, significantly streamlining the development of novel quinoxaline-based compounds for a variety of applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing quinoxaline derivatives like 2,3-bis(aryl)quinoxalines?
- Methodology : Quinoxalines are typically synthesized via condensation reactions between o-phenylenediamines and α-dicarbonyl compounds (e.g., benzil). For 2,3-bis(aryl) derivatives, substituted dicarbonyl precursors or post-functionalization via nucleophilic substitution (e.g., using dichloroquinoxaline intermediates) can be employed. For example, 2,3-diphenylquinoxaline is synthesized by reacting o-phenylenediamine with benzil in refluxing ethanol .
Q. How can structural characterization of 2,3-bis(3-methoxyphenyl)quinoxaline be performed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR and IR : Confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in H NMR; C-O stretching in IR ~1250 cm) .
- X-ray diffraction : Resolve bond angles and planarity of substituents. For example, thiophene-substituted quinoxalines show deviations in dihedral angles (e.g., 11.35° for 3-thienyl groups) .
Q. What biological activities are associated with quinoxaline derivatives?
- Methodology : Evaluate antimicrobial, antitumor, or antiviral activity via in vitro assays. For instance, 2,3-bis(bromomethyl)quinoxaline derivatives exhibit antifungal properties, while nitro-substituted analogs show antimycobacterial activity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of quinoxaline preparation?
- Methodology : Microwave irradiation accelerates nucleophilic aromatic substitution (NAS) reactions. For example, 2,3-dichloroquinoxaline reacts with thiophenol under microwave conditions (150°C, 30 min) to yield bis(thiophenyl) derivatives without metal catalysts. This method reduces reaction time and avoids side products .
Q. What strategies resolve contradictions in crystallographic data for substituted quinoxalines?
- Methodology : Compare multiple datasets and computational models. For example, in Ag complexes with 2,3-bis(thienyl)quinoxalines, planarity deviations (e.g., 1.77–11.35° dihedral angles) are resolved via DFT calculations to confirm steric/electronic effects .
Q. How do substituents influence the optoelectronic properties of quinoxaline-based polymers?
- Methodology : Design donor-acceptor (D-A) polymers by introducing electron-rich (e.g., carbazole) and electron-deficient (quinoxaline) units. For example, 2,3-bis(carbazolyl)quinoxaline polymers exhibit narrow bandgaps (~1.8 eV) and high hole mobility, suitable for organic photovoltaics .
Q. What is the role of Buchwald–Hartwig amination in functionalizing quinoxalines?
- Methodology : This palladium-catalyzed reaction couples aryl halides with amines to create diarylamine derivatives. For example, 2,3-diphenylquinoxaline can be aminated with heterocyclic amines to yield D-A-D architectures with tunable emission spectra .
Q. How do silver(I) complexes with quinoxaline ligands achieve distorted trigonal planar geometry?
- Methodology : Coordinate AgNO with bis(thienyl)quinoxalines. The N–Ag–N bond angles (151.75–153.85°) and nitrate coordination create distortion, analyzed via X-ray diffraction and photoelectron spectroscopy .
Key Notes
- Avoid dichloromethane/chloroform in crystallization (evidenced planar distortions in polar solvents) .
- For optoelectronic studies, prioritize substituents with high electron affinity (e.g., nitro, trifluoromethyl) to enhance charge transport .
- Validate biological activity with cytotoxicity assays to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
